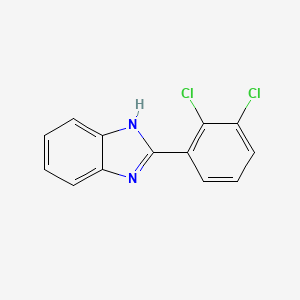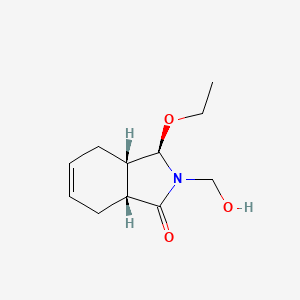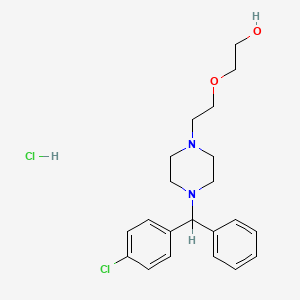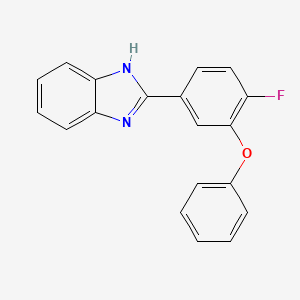
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol is a complex polymeric compound. It is formed through the polymerization of formaldehyde with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol. This compound is known for its robust chemical structure and is widely used in various industrial applications due to its stability and durability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol involves the polymerization of formaldehyde with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the polymer. The reactants are mixed in specific molar ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the polymerization process is carefully monitored. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and ensure the quality of the polymer. Post-reaction, the polymer is purified through processes like filtration, washing, and drying to remove any unreacted monomers and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Applications De Recherche Scientifique
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks that provide mechanical strength and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formaldehyde, polymer with 1,3-benzenedimethanamine and 4-(1,1-dimethylethyl)phenol
- Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol, and C,C,C-trimethyl-1,6-hexanediamine
Uniqueness
Compared to similar compounds, formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its high stability and resistance to environmental factors make it particularly valuable in applications requiring durable materials .
Propriétés
Numéro CAS |
161278-17-7 |
|---|---|
Formule moléculaire |
C13H10Br2O3 |
Poids moléculaire |
0 |
Synonymes |
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






